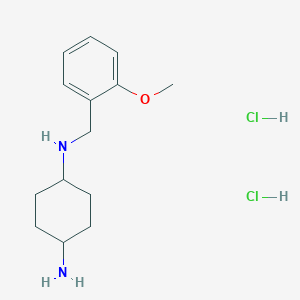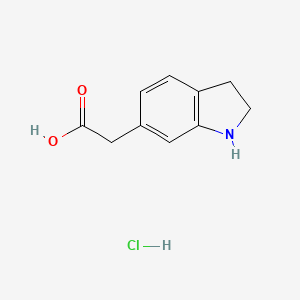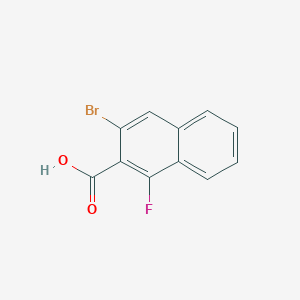
3-Bromo-1-fluoronaphthalene-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-1-fluoronaphthalene-2-carboxylic acid is a chemical compound with the CAS Number: 2344679-80-5 . It has a molecular weight of 269.07 and its IUPAC name is 3-bromo-1-fluoro-2-naphthoic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H6BrFO2/c12-8-5-6-3-1-2-4-7(6)10(13)9(8)11(14)15/h1-5H,(H,14,15) . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
The compound has a molecular weight of 269.07 . Other physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the search results.Wissenschaftliche Forschungsanwendungen
Chemical Reactivity and Applications
Fluoronaphthalene Derivatives and Chemical Reactivity : A study by Leroux, Mangano, and Schlosser (2005) explored the behavior of fluoronaphthalene derivatives, specifically highlighting the reactivity of 3-bromo-1-fluoronaphthalene. It was used to create various compounds, such as 3,3'-dibromo-1,1'-difluoro-2,2'-binaphthyl, showcasing its potential in complex chemical synthesis (Leroux, Mangano, & Schlosser, 2005).
Lithiation of Fluoronaphthalene : Kinstle and Bechner (1970) investigated the lithiation of 2-fluoronaphthalene, a related compound, demonstrating its utility in producing various naphthoic acids. This research provides insight into the potential of 3-bromo-1-fluoronaphthalene-2-carboxylic acid in similar lithiation processes (Kinstle & Bechner, 1970).
Synthesis of Fluoronaphthoic Acids : Tagat et al. (2002) described the synthesis of various mono- and difluoronaphthoic acids, demonstrating the flexibility and importance of fluoronaphthalene derivatives in synthesizing biologically active compounds (Tagat et al., 2002).
Fluorogenic Labeling and Sensing Applications
Fluorogenic Labeling in HPLC Analysis : Gatti, Cavrini, and Roveri (1992) explored using 2-bromoacetyl-6-methoxynaphthalene, a compound related to 3-bromo-1-fluoronaphthalene-2-carboxylic acid, as a fluorescent labeling reagent for HPLC analysis. This study underscores the potential of similar compounds in analytical chemistry, particularly in the sensitive detection of biological molecules (Gatti, Cavrini, & Roveri, 1992).
Enantioselective Fluorescence Sensing : Mei and Wolf (2004) developed a chiral 1,8-diacridylnaphthalene-derived fluorosensor for enantioselective sensing of various chiral carboxylic acids. This research highlights the potential of fluoronaphthalene derivatives in enantioselective sensing applications, possibly including 3-bromo-1-fluoronaphthalene-2-carboxylic acid (Mei & Wolf, 2004).
Highly Sensitive Fluorogenic Reagents : Yamaguchi et al. (1985) discussed the development of highly sensitive fluorogenic reagents for carboxylic acids in HPLC, showcasing the potential role of fluoronaphthalene derivatives in enhancing detection sensitivity in analytical applications (Yamaguchi et al., 1985).
Eigenschaften
IUPAC Name |
3-bromo-1-fluoronaphthalene-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6BrFO2/c12-8-5-6-3-1-2-4-7(6)10(13)9(8)11(14)15/h1-5H,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANIXUKXVUIPENG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=C2F)C(=O)O)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6BrFO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((8-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)acetamide](/img/structure/B2806855.png)
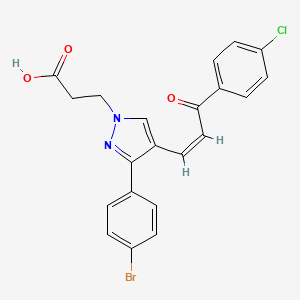
![2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(5-chloro-2-methoxyphenyl)acetamide](/img/structure/B2806857.png)
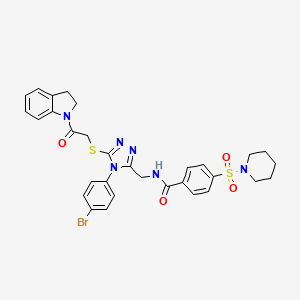
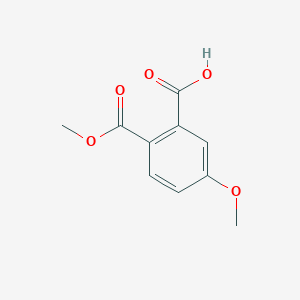
![N-(2-chlorobenzyl)-6-[1-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]hexanamide](/img/structure/B2806865.png)
![2-[3-(1,3-benzodioxol-5-ylmethyl)-6-morpholin-4-yl-4-oxoquinazolin-2-yl]sulfanyl-N-(3-methoxyphenyl)butanamide](/img/structure/B2806867.png)
![2-(4-Chlorophenyl)thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B2806869.png)
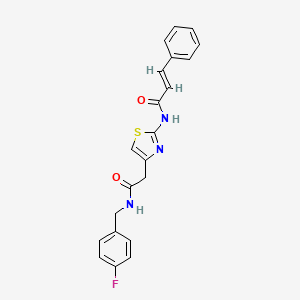

![6-[(3-Fluorophenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid](/img/structure/B2806873.png)
